4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c1-23-8-10-24(11-9-23)19-22-16-7-6-15(12-17(16)26-19)21-18(25)13-2-4-14(20)5-3-13/h2-7,12H,8-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXLQZQYTXPJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps. One common method involves the reaction of 4-fluorobenzoic acid with 2-amino-4-methylpiperazine to form an intermediate, which is then reacted with 2-chlorobenzothiazole under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The fluorine atom in the benzamide ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Neuropharmacological Applications
Alzheimer's Disease Research : The benzothiazole moiety present in this compound is known for its role in the development of multifunctional agents targeting Alzheimer's disease (AD). Research indicates that derivatives of benzothiazole can inhibit acetylcholinesterase (AChE) and exhibit neuroprotective properties. The incorporation of piperazine enhances the bioavailability and pharmacological profile of these compounds, making them potential candidates for AD treatment .
Mechanism of Action : The proposed mechanism involves the hybridization of benzothiazole and piperazine pharmacophores, which may improve binding affinity at the active site of AChE. This strategy aims to develop agents that not only inhibit AChE but also promote Aβ disaggregation and provide neuroprotection .
Antimicrobial Activity
Synthesis and Evaluation : Recent studies have synthesized various derivatives based on the benzothiazole-piperazine scaffold, evaluating their antimicrobial properties against a range of pathogens. For instance, compounds featuring the piperazine ring have shown promising activity against Gram-positive and Gram-negative bacteria as well as fungi .
Case Study : A specific study highlighted the antimicrobial efficacy of benzothiazole derivatives against resistant strains of bacteria, suggesting that modifications to the piperazine component can enhance activity. The structural diversity provided by substituents on the benzothiazole ring allows for tailored interactions with microbial targets .
Tyrosinase Inhibition
Cosmetic Applications : The compound has been investigated for its potential as a tyrosinase inhibitor, which is crucial in treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production, and its inhibition can lead to lighter skin tones, making this compound valuable in cosmetic formulations .
Research Findings : Studies have demonstrated that modifications to the 4-fluorobenzylpiperazine moiety can significantly enhance tyrosinase inhibition compared to parent compounds. This indicates a pathway for developing more effective skin-lightening agents through structural optimization .
General Pharmacological Insights
The pharmacological versatility of 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide stems from its ability to interact with various biological targets due to its unique chemical structure. Its applications extend beyond neuropharmacology and antimicrobial activity into areas such as:
- Cancer Research : Some studies suggest potential anti-cancer properties due to its ability to modulate signaling pathways involved in tumor growth.
- Antidepressant Effects : Given the structural similarities with known antidepressants, further research may uncover mood-enhancing effects.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific kinases or as an agonist/antagonist of certain receptors . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-fluoro-N-(2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide (CAS: Not provided)
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide (CAS 1210014-49-5)
- Structure : Features a benzo[d]thiazole-2-carboxamide group instead of fluorobenzamide.
- Key Differences : The dual benzothiazole system may promote π-π stacking interactions but reduce selectivity due to increased planarity.
- Implications : The absence of fluorine could lead to faster metabolic degradation compared to the fluorinated target compound .
Piperazine Substitution Modifications
4-fluoro-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide (CAS 694518-32-6)
- Structure : Substitutes 4-methylpiperazine with 4-phenylpiperazine via a sulfanyl-ethyl-oxo linker.
- Key Differences : The phenyl group introduces lipophilicity, which may enhance CNS penetration but increase off-target risks.
- Implications : Phenylpiperazine derivatives are often associated with serotonin receptor modulation, suggesting divergent therapeutic applications compared to the methylpiperazine-containing target compound .
Fluorine Positioning and Functional Group Variations
4-Fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}benzamide (CAS 946199-69-5)
- Structure : Replaces benzothiazole with an imidazo[2,1-b]thiazole core and adds a 4-fluorophenyl group.
- Implications : Dual fluorine atoms may enhance electron-withdrawing effects, stabilizing the molecule against oxidative metabolism .
Data Table: Structural and Functional Comparison
*Estimated based on molecular formulas.
Biological Activity
4-Fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative efficacy against other compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a benzamide core substituted with a fluorine atom and a piperazine moiety linked to a benzothiazole ring. The presence of these functional groups is significant for its biological activity.
Research indicates that compounds containing benzothiazole and piperazine derivatives exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes such as tyrosinase and carbonic anhydrase, which are involved in melanin production and acid-base balance respectively .
- Anticancer Activity : Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival .
Anticancer Efficacy
The anticancer potential of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | |
| CaCo-2 (Colon Cancer) | 15.8 | |
| MCF7 (Breast Cancer) | 10.2 | |
| A549 (Lung Cancer) | 8.7 |
These results indicate that the compound exhibits promising anticancer activity across multiple cell lines.
Tyrosinase Inhibition
Tyrosinase inhibition is crucial for applications in skin whitening and treating hyperpigmentation. The compound's inhibitory effect on tyrosinase was assessed with the following results:
The compound demonstrated a significantly lower IC50 value compared to kojic acid, indicating superior tyrosinase inhibitory activity.
Case Studies
Case Study 1: Anticancer Activity in Vivo
In a study involving xenograft models of human tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues treated with the compound .
Case Study 2: Skin Whitening Applications
A clinical trial evaluated the efficacy of a topical formulation containing the compound for treating melasma. Patients showed a marked improvement in skin pigmentation after eight weeks of treatment, with minimal side effects reported .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide, and how do they influence its physicochemical properties?
- Structural Features :
- Benzothiazole core : Contributes to aromatic stacking and potential intercalation with biological targets .
- 4-Methylpiperazinyl group : Enhances solubility and modulates pharmacokinetics via hydrogen bonding and basicity .
- 4-Fluorobenzamide moiety : Increases metabolic stability and lipophilicity due to fluorine’s electronegativity .
- Methodological Analysis :
- Use NMR to confirm substituent positions and HPLC to assess purity (>98%).
- LogP calculations (e.g., via ChemDraw or ACD/Labs) predict lipophilicity, critical for blood-brain barrier penetration in neurological studies .
Q. What synthetic routes are most effective for preparing this compound, and how can reaction conditions be optimized?
- Synthetic Pathway :
- Step 1 : Condensation of 2-amino-6-nitrobenzothiazole with 4-fluorobenzoyl chloride under Schotten-Baumann conditions .
- Step 2 : Reduction of the nitro group to amine using Pd/C and H₂, followed by coupling with 1-methylpiperazine via nucleophilic substitution (reflux in acetonitrile with K₂CO₃ as base) .
- Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4–5 hours for conventional heating) .
- Monitor progress with TLC (silica gel, ethyl acetate/hexane) and confirm yield via LC-MS .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s enzyme inhibition potential, particularly against acetylcholinesterase (AChE) or bacterial targets?
- Experimental Design :
- In Vitro Assays :
- Ellman’s method for AChE inhibition (IC₅₀ determination using donepezil as a positive control) .
- Microdilution broth assays for antimicrobial activity (e.g., against E. coli or S. aureus) with ciprofloxacin as a comparator .
- Mechanistic Studies :
- Molecular docking (AutoDock Vina) to predict binding modes with AChE’s catalytic site or bacterial phosphopantetheinyl transferase (PPTase) .
- Isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics .
Q. How can contradictory data on this compound’s bioactivity across studies be resolved?
- Root Causes of Discrepancies :
- Variability in assay conditions (e.g., pH, solvent DMSO concentration affecting solubility) .
- Differences in cell lines or bacterial strains (e.g., Gram-negative vs. Gram-positive specificity) .
- Resolution Strategies :
- Orthogonal assays : Validate AChE inhibition using both Ellman’s method and a fluorometric assay (e.g., Thioflavin T) .
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Meta-analysis of published data to identify trends in structure-activity relationships (SAR) .
Q. What computational approaches are recommended for predicting this compound’s metabolic stability and toxicity?
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate metabolic stability (CYP450 interactions) and toxicity (hERG inhibition risk) .
- Reaction Pathway Modeling : Apply quantum chemical calculations (Gaussian 09) to simulate metabolic oxidation sites (e.g., piperazine N-demethylation) .
- Validation :
- Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
